molecular formula C15H10N6OS B4882501 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4882501
M. Wt: 322.3 g/mol
InChI Key: NFSHDMANERMFLS-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzothiazole core conjugated with a tetrazole-substituted benzamide moiety. The tetrazole group enhances solubility and bioisosteric properties, mimicking carboxylic acids while offering metabolic stability .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c22-14(18-15-17-12-3-1-2-4-13(12)23-15)10-5-7-11(8-6-10)21-9-16-19-20-21/h1-9H,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHDMANERMFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound often employ high-yield synthetic routes that utilize readily available starting materials and efficient catalysts. The use of solvents like dimethylformamide and reaction conditions such as elevated temperatures and pressures are common to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethylformamide. Reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole and tetrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The benzothiazole ring is particularly important for its binding affinity to various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

A comparison of key analogs is summarized below:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Biological Activity
Target Compound: N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide Benzothiazole + Benzamide Tetrazole at para position Not reported Not reported Inferred kinase/VEGFR-2 inhibition
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole + Benzamide 3-Methylphenyl, dimethylamino acryloyl 200 82 Anticancer (apoptotic activity)
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole + Benzamide Carbamothioyl, substituted aryl 180–220 70–85 Antibacterial (Gram +/- bacteria)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Benzothiazole + Benzamide Triazole, nitro, methoxy Not reported High Antifungal/click chemistry applications
N-[3-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylidene]-4-chlorobenzamide derivatives Thiadiazole + Benzamide Chlorophenyl, acetyl hydrazone 235–277 72–80 VEGFR-2 inhibition (apoptotic)

Key Differences in Functional Groups and Bioactivity

  • Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound enhances metabolic stability compared to carboxylic acid-containing analogs (e.g., 4g in ), which are prone to rapid clearance .
  • Benzothiazole vs.
  • Substituent Effects: Chlorophenyl or methoxy groups (as in ) increase lipophilicity and membrane permeability, whereas the dimethylamino acryloyl group in 4g introduces electron-withdrawing properties, modulating kinase inhibition.

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=O (1690–1638 cm⁻¹, similar to ), tetrazole C-N (1350–1450 cm⁻¹), and benzothiazole C-S (650–750 cm⁻¹) .
  • NMR : The Z-configuration of the imine linkage would produce distinct 1H NMR shifts (δ 8.5–9.0 ppm for aromatic protons adjacent to the tetrazole) .
  • Mass Spectrometry : A molecular ion peak at m/z ~350–400 is expected, comparable to benzothiazole-carbamothioyl derivatives .

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